Cas no 1866536-41-5 (2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one)

2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one is a specialized heterocyclic compound featuring a triazole moiety fused with a cyclohexanone scaffold. Its structural complexity makes it valuable in synthetic organic chemistry, particularly in the development of pharmacologically active molecules and agrochemical intermediates. The presence of both the triazole and carbonyl groups enhances its reactivity, enabling diverse functionalization pathways. This compound is often utilized as a key building block in medicinal chemistry due to its potential bioactivity and compatibility with further derivatization. Its stability under standard laboratory conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications requiring precise molecular frameworks.
2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one structure
1866536-41-5 structure
Product Name:2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one
CAS No:1866536-41-5
MF:C10H13N3O2
MW:207.229121923447
CID:5703891
PubChem ID:130521036
Update Time:2025-11-01

2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1125393
    • 2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one
    • 1866536-41-5
    • Cyclohexanone, 2-[(2-methyl-2H-1,2,3-triazol-4-yl)carbonyl]-
    • Inchi: 1S/C10H13N3O2/c1-13-11-6-8(12-13)10(15)7-4-2-3-5-9(7)14/h6-7H,2-5H2,1H3
    • InChI Key: MWKNORAIYCTYTP-UHFFFAOYSA-N
    • SMILES: O=C1CCCCC1C(C1C=NN(C)N=1)=O

Computed Properties

  • Exact Mass: 207.100776666g/mol
  • Monoisotopic Mass: 207.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 64.8Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 400.1±55.0 °C(Predicted)
  • pka: 9.27±0.20(Predicted)

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Additional information on 2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one

Comprehensive Overview of 2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one (CAS No. 1866536-41-5)

The compound 2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one (CAS No. 1866536-41-5) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structure, featuring a triazole ring conjugated with a cyclohexanone moiety, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications as a pharmacophore in drug discovery, given the rising demand for novel heterocyclic compounds in treating diseases like cancer and inflammation.

In recent years, the search for triazole derivatives has surged due to their broad-spectrum biological activities. The 2-methyl-2H-1,2,3-triazole group in this compound is known for its stability and ability to participate in hydrogen bonding, which is critical for molecular interactions in drug design. Meanwhile, the cyclohexanone component adds lipophilicity, enhancing membrane permeability—a key factor in optimizing bioavailability. This dual functionality positions CAS No. 1866536-41-5 as a promising candidate for high-throughput screening in pharmaceutical R&D.

From an industrial perspective, the compound’s role in fine chemical synthesis is equally noteworthy. Its carbonyl group allows for further functionalization, enabling the creation of customized intermediates for agrochemicals or specialty polymers. With sustainability being a hot topic, chemists are exploring greener synthetic routes for such N-heterocycles, aligning with the global push toward green chemistry. Questions like “How to optimize the yield of triazole-carbonyl hybrids?” or “What catalysts improve cyclohexanone derivatization?” frequently appear in academic forums, reflecting its technical relevance.

Analytical characterization of 2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one typically involves advanced techniques like NMR spectroscopy and mass spectrometry to confirm purity and structural integrity. These methods are crucial for ensuring reproducibility in preclinical studies, another trending focus area. Additionally, computational tools such as molecular docking are employed to predict its binding affinity with biological targets, a practice increasingly integrated into AI-driven drug discovery pipelines.

In conclusion, CAS No. 1866536-41-5 exemplifies the intersection of innovation and utility in modern chemistry. Its adaptability across life sciences and material engineering underscores its value, while ongoing research continues to unlock new possibilities. For those exploring small-molecule therapeutics or functional materials, this compound offers a compelling case study in molecular design and application.

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